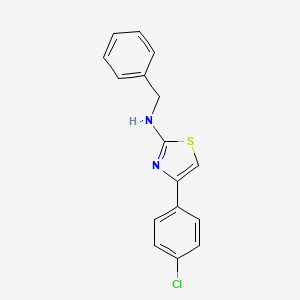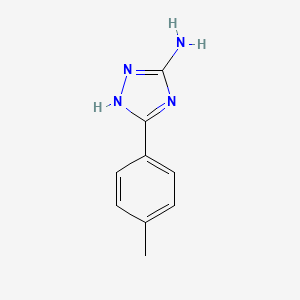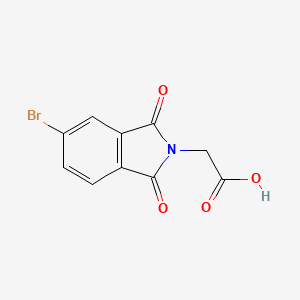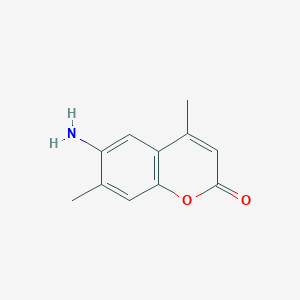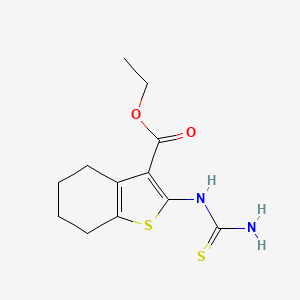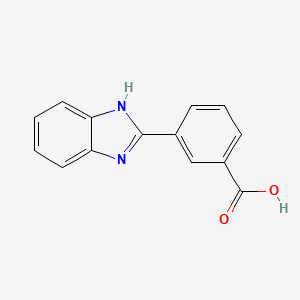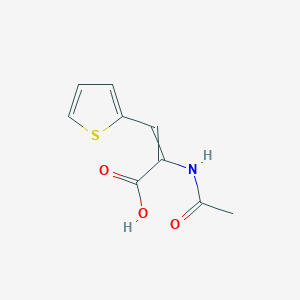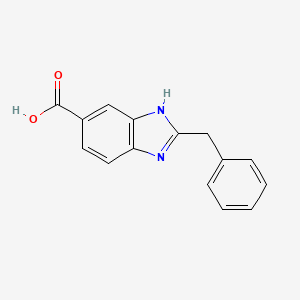
3-(2-Amino-1,3-tiazol-4-il)propanoato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and related thiazole derivatives involves multiple-step synthetic procedures. For instance, the synthesis and antiproliferative activity investigation of certain thiazole derivatives aimed at exploring their cytotoxic properties, revealing potential inhibitory effects on DNA gyrase-ATPase activity (Yurttaş, Evren, & Özkay, 2022). Another study demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon for preparing thiazoles, highlighting the versatility of synthons in thiazole synthesis (Colella et al., 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate, often features complex geometries and stereochemistry. For instance, an analysis of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate revealed distinct stereochemical relations, characterized by distorted heterocyclic rings and enantiomorphic N-alkoxy substituents (Hartung, Schwarz, Svoboda, & Fuess, 2003).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. For example, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles lead to the formation of acyclic and heterocyclic compounds, showcasing the reactivity of these molecules with different nucleophiles (Sokolov & Aksinenko, 2010).
Physical Properties Analysis
The physical properties of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and similar compounds are determined using various analytical and spectroscopic techniques. The synthesis, structural, and UV studies of uracil derivatives provided insights into the crystal structures and thermal stabilities of these compounds, contributing to our understanding of their physical properties (Yao, Yi, Zhou, & Xiong, 2013).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluido el 3-(2-amino-1,3-tiazol-4-il)propanoato de metilo, han demostrado poseer propiedades antimicrobianas significativas. Estos compuestos pueden sintetizarse y modificarse para mejorar su eficacia contra diversas cepas microbianas. La presencia del grupo tiazol contribuye a la capacidad del compuesto para inhibir el crecimiento de bacterias y otros patógenos .
Actividad Anticancerígena
El anillo de tiazol es una característica común en muchos agentes anticancerígenos. La investigación ha demostrado que las modificaciones de la estructura del tiazol pueden conducir al desarrollo de nuevas moléculas con potentes propiedades antitumorales. Esto incluye la capacidad de interferir con la división celular e inducir apoptosis en las células cancerosas .
Actividad Anti-Alzheimer
Los compuestos de tiazol se han estudiado por su posible papel en el tratamiento de la enfermedad de Alzheimer. Su capacidad para interactuar con objetivos biológicos relevantes para el Alzheimer proporciona una vía prometedora para el desarrollo de nuevos agentes terapéuticos .
Actividad Antihipertensiva
Algunos derivados de tiazol exhiben actividad antihipertensiva, que es crucial para controlar la presión arterial alta. Las características estructurales de estos compuestos pueden optimizarse para mejorar su interacción con los sistemas biológicos responsables de la regulación de la presión arterial .
Propiedades Antioxidantes
Los derivados de tiazol se han evaluado por sus propiedades antioxidantes, que son importantes para proteger al cuerpo del estrés oxidativo. Ciertos compuestos de tiazol sintetizados han mostrado una potente actividad antioxidante, lo que podría ser beneficioso para prevenir o tratar enfermedades asociadas con daño oxidativo .
Actividad Antifúngica
La actividad antifúngica de los derivados de tiazol los convierte en valiosos en el desarrollo de nuevos tratamientos para las infecciones fúngicas. Estos compuestos pueden diseñarse para dirigirse a patógenos fúngicos específicos, proporcionando una alternativa a los fármacos antifúngicos existentes .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities . .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to play a role in the regulation of central inflammation and can also be used to control the brain inflammation process .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Propiedades
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHZFNYKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354725 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436099-75-1 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)
![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
